molecular formula C14H13ClN2O3S2 B2580179 3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide CAS No. 1705408-51-0

3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide

Cat. No. B2580179
CAS RN: 1705408-51-0
M. Wt: 356.84
InChI Key: DWBYWDKOGWJCFP-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide, also known as CTAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAC belongs to the class of azetidine-based compounds and has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

Synthesis of Pyrimidine-Azetidinone Analogues

Research on the synthesis of new pyrimidine-azetidinone analogues, such as 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one, has shown their potential in antimicrobial and antitubercular activities. These compounds were synthesized through the condensation of aromatic amines with N-phenylacetamide, followed by reactions to form Schiff base intermediates and final azetidinone analogues. The synthesized analogues demonstrated antimicrobial activity against bacterial and fungal strains and in vitro antituberculosis activity against Mycobacterium tuberculosis, suggesting a direction for designing further antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Green Synthesis Approach and Antimicrobial Activity

Green Synthesis of Thiophenyl Pyrazoles and Isoxazoles

A study on the green synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology highlighted their antimicrobial efficacy. The synthesized compounds showed significant antibacterial activity against B. subtilis and antifungal activity against A. niger, pointing to the environmentally friendly synthesis routes for developing potential antimicrobial agents (Sowmya et al., 2018).

Anticancer and Pro-apoptotic Activities

Indapamide Derivatives as Anticancer Agents

The synthesis of indapamide derivatives and their evaluation for proapoptotic activity on melanoma cell lines revealed compound 12 (SGK 266) as showing high proapoptotic activity. This study highlights the potential of these compounds in anticancer therapy, especially against melanoma, and their role as inhibitors of human carbonic anhydrase isoforms, which are relevant for physiological processes (Yılmaz et al., 2015).

Mechanosynthesis in Pharmaceutical Applications

Mechanosynthesis of Sulfonyl-(Thio)Ureas

Demonstrating the first application of mechanochemistry for the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs such as tolbutamide and glibenclamide, this approach offers good to excellent yields. The method highlights an environmentally friendly and efficient route for synthesizing pharmaceutically relevant compounds, underlining the versatility and potential of mechanochemical processes in drug synthesis (Tan et al., 2014).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-thiophen-2-ylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S2/c15-10-3-5-11(6-4-10)22(19,20)12-8-17(9-12)14(18)16-13-2-1-7-21-13/h1-7,12H,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBYWDKOGWJCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide

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